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molecular formula C11H15BrN2O B8636165 1-(4-Bromo-2-methoxyphenyl)piperazine

1-(4-Bromo-2-methoxyphenyl)piperazine

Cat. No. B8636165
M. Wt: 271.15 g/mol
InChI Key: CBZGVXAWSOTEQZ-UHFFFAOYSA-N
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Patent
US08263772B2

Procedure details

Dissolve 1-(2-methoxy-phenyl)-piperazine (5.0 g, 26.0 mmol) in dichloromethane 450 mL) and cool to 0° C. Add bromine (4.16 g, 26.0 mmol) slowly dropwise. After 2 h wash the reaction mixture with 1 N sodium hydroxide (250 mL). Separate the organic portion, dry (Na2SO4), filter and concentrate in vacuo to afford 7.0 g (99%) of the title compound. MS/ES m/z (81Br) 273.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[Br:15]Br>ClCCl>[Br:15][C:7]1[CH:6]=[CH:5][C:4]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.16 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 2 h wash the reaction mixture with 1 N sodium hydroxide (250 mL)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Separate the organic portion
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1CCNCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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